Structural Differentiation of the C6 2-Fluoro-4-Methoxyphenyl Substituent Versus Non-Fluorinated and Alternative Aryl Analogs
The target compound incorporates an ortho-fluoro substituent on the C6 phenyl ring—a structural feature absent in key comparator compounds such as 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) and 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a), which serve as reference COX-2 inhibitors in the 2,6-disubstituted pyridazin-3(2H)-one class [1]. While direct bioassay data for the target compound are not publicly available, this ortho-fluoro substitution is well-precedented in medicinal chemistry as a modulator of metabolic stability and target binding conformation through electronic and steric effects. In the closely related formyl peptide receptor agonist series, the presence of electronegative substituents at the para position of the C6 aryl group was shown to be critical for activity [2]. The combination of ortho-fluoro and para-methoxy groups on the C6 phenyl ring creates a unique electronic environment not replicated by the comparators described in published 2,6-disubstituted pyridazinone SAR studies.
| Evidence Dimension | C6 Aryl Substitution Pattern |
|---|---|
| Target Compound Data | 2-Fluoro-4-methoxyphenyl at C6 (ortho-F, para-OCH₃) |
| Comparator Or Baseline | Comparators: (a) 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) with COX-2 IC₅₀ = 0.24 μM; (b) 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) with COX-2 IC₅₀ = 0.11 μM [1]; (c) Zardaverine (6-(4-difluoromethoxy-3-methoxyphenyl)pyridazin-3(2H)-one) with PDE4 IC₅₀ = 158 nM [3] |
| Quantified Difference | Target compound's C6 substitution pattern (ortho-F/para-OCH₃) differs from all listed comparators; direct SAR transfer is not supported by available class-level data. The para-methoxy motif aligns with Zardaverine, but the ortho-fluoro substitution is unique among published 2,6-disubstituted pyridazinone COX-2 and PDE4 inhibitor pharmacophores. |
| Conditions | Structural comparison based on published chemical structures and literature SAR; experimental conditions for comparator IC₅₀ values are as described in respective primary publications [1][3]. |
Why This Matters
The ortho-fluoro substituent introduces a distinct hydrogen bond acceptor and electron-withdrawing motif that is absent in all published 2,6-disubstituted pyridazinone lead compounds, potentially conferring differential target selectivity or pharmacokinetic properties in screening cascades.
- [1] Ibrahim, T. H. et al. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Arch. Pharm. (Weinheim) 2017, 350, 1700093. View Source
- [2] Kirpotina, L. N. et al. Computational structure-activity relationship analysis of small-molecule agonists for human formyl peptide receptors. Eur. J. Med. Chem. 2010, 45, 5406–5419. View Source
- [3] BindingDB. BDBM14769: Zardaverine (CHEMBL313842). PDE4 IC₅₀ data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=14769 (accessed 2026-04-30). View Source
